molecular formula C18H13FN2S B2995397 2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 881991-42-0

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2995397
CAS No.: 881991-42-0
M. Wt: 308.37
InChI Key: HOQDQTWDRNOGPI-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with a fluorophenyl and a phenyl group. This unique structure imparts significant biological and chemical properties to the compound .

Scientific Research Applications

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole has been studied for various scientific research applications:

Preparation Methods

The synthesis of 2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Vilsmeier-Haack reaction, where the formylation of 6-aryl imidazo[2,1-b]thiazoles is performed using a Vilsmeier-Haack reagent prepared by the addition of phosphorus oxychloride (POCl3) into a stirred solution of dimethylformamide (DMF) in chloroform at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and imidazole rings.

Comparison with Similar Compounds

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure These compounds share the thiazole ring but differ in their specific substitutions and biological activities

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-16-9-5-4-8-14(16)10-15-11-21-12-17(20-18(21)22-15)13-6-2-1-3-7-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQDQTWDRNOGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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